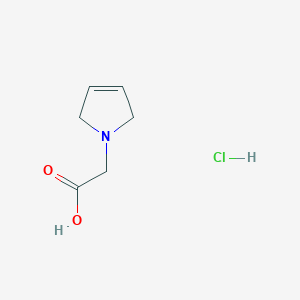
2-(2,5-ジヒドロ-1H-ピロール-1-イル)酢酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride is an organic compound that belongs to the class of pyrroles. It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
科学的研究の応用
2-(2,5-Dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
生化学分析
Biochemical Properties
The compound 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride is known to interact with various biomolecules. It contains a maleimide group that can react with a thiol group to form a covalent bond . This property allows it to connect biomolecules with a thiol, making it a useful tool in biochemical reactions .
Cellular Effects
Given its ability to form covalent bonds with thiol-containing biomolecules , it may influence cell function by modifying proteins and other cellular components
Molecular Mechanism
The molecular mechanism of action of 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride is largely based on its ability to form covalent bonds with thiol groups This can lead to the modification of biomolecules, potentially influencing enzyme activity, gene expression, and other molecular processes
Metabolic Pathways
Given its ability to form covalent bonds with thiol groups , it may interact with enzymes or cofactors in various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride typically involves the reaction of maleic anhydride with glycine. The reaction proceeds through the formation of an intermediate maleimide, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The pyrrole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Oxo derivatives of the pyrrole ring.
Reduction Products: Reduced forms of the compound.
Substitution Products: Functionalized pyrrole derivatives.
作用機序
The mechanism of action of 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
2-Maleimidoacetic Acid: Shares a similar structure but differs in the presence of a maleimide group.
N-Maleoylglycine: Another related compound with a similar pyrrole ring structure.
Uniqueness: 2-(2,5-Dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with thiol groups makes it particularly valuable in biochemical research and industrial applications.
特性
IUPAC Name |
2-(2,5-dihydropyrrol-1-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-2H,3-5H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOSEDKYAKQKRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














